4-[(3-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]thiomorpholine
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Overview
Description
4-[(3-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]thiomorpholine is a synthetic organic compound with a unique structure featuring a combination of aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]thiomorpholine involves multiple steps, starting with the preparation of the 1-benzofuran scaffold, followed by the introduction of the oxadiazole ring and subsequent functionalization to achieve the final product. Key reaction conditions may involve:
Solvent choice: Often polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: Acidic or basic catalysts depending on the specific step.
Temperature: Reactions typically performed under reflux conditions.
Reaction Time: May range from several hours to days depending on the complexity of the step.
Industrial Production Methods
For large-scale production, optimization of the synthetic route is crucial to ensure high yield and purity. Industrial methods may involve continuous flow reactors to streamline the process and minimize reaction times, while also ensuring reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]thiomorpholine can undergo various types of chemical reactions including:
Oxidation: Using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitutions facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Performed in acidic or basic medium, often at elevated temperatures.
Reduction: Typically conducted in aprotic solvents at room temperature or under mild heating.
Substitution: Conditions depend on the nature of the substituent and the desired product.
Major Products
Major products from these reactions are often derivatives of the original compound with modified functional groups, offering different chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, 4-[(3-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]thiomorpholine is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
The compound is explored for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Its specific interactions with biological macromolecules make it a candidate for further pharmacological studies.
Medicine
Research into its medicinal applications focuses on its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress or inflammation plays a key role.
Industry
In the industrial sector, its stability and reactivity make it a useful additive in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(3-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]thiomorpholine exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate pathways involved in cellular processes, leading to the observed biological effects. The presence of sulfur and nitrogen atoms within its structure facilitates interactions with a variety of biological molecules.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[(3-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]thiomorpholine is unique due to its specific arrangement of aromatic and heterocyclic rings
Similar Compounds
4-[(3-methyl-2-{3-[4-methoxyphenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]thiomorpholine
4-[(3-methyl-2-{3-[4-chlorophenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]thiomorpholine
4-[(3-methyl-2-{3-[4-fluorophenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]thiomorpholine
Each of these analogs has slight variations in the substituent groups, which can lead to differences in their chemical behavior and biological activity.
Fascinating stuff, don't you think? Chemistry is wild.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-5-(3-methyl-5-thiomorpholin-4-ylsulfonyl-1-benzofuran-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S3/c1-14-18-13-17(32(26,27)25-9-11-31-12-10-25)7-8-19(18)28-20(14)22-23-21(24-29-22)15-3-5-16(30-2)6-4-15/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGZPLBYVJSFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCSCC3)C4=NC(=NO4)C5=CC=C(C=C5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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